N-[(4-Iodo-3-methylphenyl)methyl]oxetan-3-amine
Description
N-[(4-Iodo-3-methylphenyl)methyl]oxetan-3-amine is a substituted oxetane derivative characterized by an oxetan-3-amine core linked to a 4-iodo-3-methylbenzyl group. This compound belongs to a class of small-molecule building blocks with applications in pharmaceutical and agrochemical synthesis. The iodine atom at the para position of the aromatic ring and the methyl group at the meta position introduce steric bulk and electronic effects, which may enhance binding affinity in drug-receptor interactions or modify metabolic stability.
Properties
IUPAC Name |
N-[(4-iodo-3-methylphenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-8-4-9(2-3-11(8)12)5-13-10-6-14-7-10/h2-4,10,13H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLDTMOADRZWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2COC2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Iodo-3-methylphenyl)methyl]oxetan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-3-methylbenzyl chloride and oxetan-3-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-iodo-3-methylbenzyl chloride is reacted with oxetan-3-amine in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Iodo-3-methylphenyl)methyl]oxetan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The oxetane ring can be reduced to form a more stable tetrahydrofuran ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include tetrahydrofuran derivatives.
Scientific Research Applications
N-[(4-Iodo-3-methylphenyl)methyl]oxetan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Iodo-3-methylphenyl)methyl]oxetan-3-amine involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The oxetane ring can undergo ring-opening reactions, which can be crucial in its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of N-[(4-Iodo-3-methylphenyl)methyl]oxetan-3-amine, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (Cl, F, I) : Iodine’s large atomic radius and polarizable nature (in the target compound and N-(2-Iodophenyl)oxetan-3-amine ) may enhance hydrophobic interactions in drug binding compared to smaller halogens like Cl or F.
- Methyl and Methoxy Groups : The 3-methyl group in the target compound could improve metabolic stability compared to methoxy-substituted analogs (e.g., ), which are prone to oxidative demethylation.
Synthetic Utility :
- Oxetan-3-amine derivatives are frequently synthesized via nucleophilic substitution or coupling reactions. For example, oxetan-3-amine reacts with aryl halides under Buchwald-Hartwig conditions (as seen in ) or in i-PrOH/DIPEA systems ().
Biological Relevance :
- Fluorinated analogs (e.g., ) are often prioritized for CNS drug candidates due to fluorine’s ability to enhance blood-brain barrier penetration.
- Iodinated derivatives (e.g., ) may serve as precursors for radiolabeled compounds in imaging or targeted therapies.
Research Findings and Data
Physicochemical Properties (Inferred):
- Solubility : The iodine atom in the target compound likely reduces aqueous solubility compared to fluoro or chloro analogs, necessitating formulation optimization.
- Melting Point : Analogous iodinated compounds (e.g., N-(2-Iodophenyl)oxetan-3-amine ) exhibit higher melting points (>150°C) due to increased molecular symmetry and halogen-driven crystal packing.
Biological Activity
N-[(4-Iodo-3-methylphenyl)methyl]oxetan-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound consists of an oxetane ring, which is a four-membered cyclic ether, and an iodo-substituted phenyl group. The presence of the iodine atom significantly influences the compound's chemical reactivity and biological interactions, enhancing its binding affinity to various biological targets.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling processes.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
Summary of Biological Activities
Research indicates that this compound exhibits several notable biological activities:
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibits COX-1 and COX-2 with reported IC50 values | |
| Enzyme Inhibition | Modulates enzyme activity in metabolic pathways |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, it was tested against several bacterial strains. Results indicated significant growth inhibition, particularly against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory effects of the compound. It was found to significantly reduce the expression levels of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. This reduction correlated with decreased inflammatory responses in cellular models, highlighting its therapeutic potential in inflammatory diseases.
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| N-(4-Bromo-2-methylphenyl)oxetan-3-amine | Bromine substitution | Antimicrobial |
| N-(4-Chloro-2-methylphenyl)oxetan-3-amine | Chlorine substitution | Anti-inflammatory |
| N-(4-Fluoro-2-methylphenyl)oxetan-3-amine | Fluorine substitution | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
